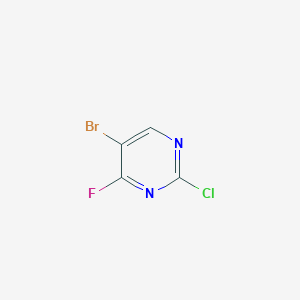

5-bromo-2-chloro-4-fluoropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-chloro-4-fluoropyrimidine: is a heterocyclic compound with the molecular formula C4HBrClFN2 and a molecular weight of 211.42 g/mol . This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, chlorine, and fluorine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-4-fluoropyrimidine can be achieved through several methods. One common approach involves the bromination of 2-hydroxypyrimidine followed by chlorination and fluorination steps. The process typically includes:

Bromination: Reacting 2-hydroxypyrimidine with bromine at low temperatures (below 5°C) to form 2-hydroxy-5-bromopyrimidine.

Chlorination: Treating 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl3) and triethylamine at controlled temperatures for several hours.

Fluorination: Reacting the chlorinated intermediate with a fluorinating agent, followed by purification steps such as recrystallization and chromatography to obtain the final product.

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-chloro-4-fluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, and thiols can be used under basic conditions to replace halogen atoms.

Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions to achieve coupling reactions.

Major Products:

- Substituted pyrimidines with various functional groups depending on the reagents used.

- Biaryl compounds formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromo-2-chloro-4-fluoropyrimidine serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating diseases such as cancer and pulmonary hypertension. For instance, it is a precursor for synthesizing nucleoside analogs that exhibit antitumor activity .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its halogenated structure contributes to enhanced biological activity against pests and pathogens, making it a valuable component in agricultural chemistry.

Material Science

In material science, this compound is used to synthesize push-pull molecules for organic electronics. These materials are crucial for developing organic light-emitting diodes (OLEDs) and photovoltaic cells due to their unique electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of 5-bromo-2-chloro-4-fluoropyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its halogen atoms and pyrimidine ring. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. For example, in drug design, the compound may inhibit specific enzymes involved in disease progression .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-chloro-4-fluorophenol

- 2-Bromo-5-fluoropyridine

- 2,4-Dichloro-5-fluoropyrimidine

Comparison:

- 5-Bromo-2-chloro-4-fluoropyrimidine is unique due to the presence of three different halogen atoms, which provides a high degree of reactivity and versatility in chemical synthesis.

- 5-Bromo-2-chloro-4-fluorophenol and 2-Bromo-5-fluoropyridine share some structural similarities but differ in their functional groups and reactivity .

- 2,4-Dichloro-5-fluoropyrimidine is another related compound, but it lacks the bromine atom, which can influence its chemical behavior and applications .

Biologische Aktivität

5-Bromo-2-chloro-4-fluoropyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of multiple halogen substituents, contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and halogenation processes. A notable approach involves the use of 2-hydroxypyrimidine as a precursor, where bromination and chlorination are performed under controlled conditions to yield the target compound.

Synthesis Overview:

- Starting Material: 2-Hydroxypyrimidine.

- Reagents: Hydrobromic acid, phosphorus oxychloride.

- Catalysts: Organic amines such as triethylamine.

- Process: Heating under specific conditions to facilitate substitution reactions.

This method not only simplifies the production process but also enhances the efficiency and environmental safety of the synthesis .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms enhance the lipophilicity and reactivity of the compound, allowing it to participate in diverse biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of pathogenic bacteria while promoting beneficial microbial populations in gut microbiomes. This dual effect is particularly valuable in therapeutic applications aimed at restoring gut health post-antibiotic treatment .

Anticancer Potential

The compound has also been explored for its anticancer properties. Halogenated pyrimidines can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, studies have identified that certain derivatives can inhibit protein kinases such as JAK2, which play a crucial role in signaling pathways associated with cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the effects of various halogenated compounds on gut microbiota, this compound demonstrated significant inhibition of pathogenic bacteria while enhancing populations of beneficial bacteria like Lactobacillus and Bifidobacterium. These findings suggest its potential utility in managing dysbiosis and promoting gut health .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's role as a JAK2 inhibitor revealed promising results in vitro. The study found that treatment with this compound led to reduced viability of cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClFN2/c5-2-1-8-4(6)9-3(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPFIECJFSRORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.